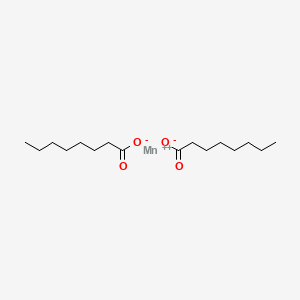

Manganese octanoate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

18727-97-4 |

|---|---|

Molecular Formula |

C16H30MnO4 |

Molecular Weight |

341.34 g/mol |

IUPAC Name |

manganese(2+);octanoate |

InChI |

InChI=1S/2C8H16O2.Mn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

SGLXWMAOOWXVAM-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Mn+2] |

Related CAS |

124-07-2 (Parent) |

Origin of Product |

United States |

Synthetic Strategies and Precursor Chemistry of Manganese Octanoate and Its Derivatives

Utilization of Manganese Octanoate (B1194180) as a Precursor in Material Synthesis

The application of manganese octanoate as a precursor is particularly prominent in the field of materials science, where it is used to generate nanoparticles with tailored properties and to prepare supported catalysts for various chemical transformations.

Continuous-Flow Hydrothermal Synthesis of Doped Nanoparticles

Continuous-flow hydrothermal synthesis offers a scalable and highly controllable method for the production of nanomaterials. In this technique, precursor solutions are continuously pumped through a heated microreactor, allowing for precise control over reaction temperature, pressure, and residence time. This level of control is crucial for producing nanoparticles with uniform size and morphology.

Manganese-doped cerium dioxide (CeO₂) nanoparticles are of significant interest due to their catalytic and biomedical applications. The introduction of manganese into the ceria lattice can create oxygen vacancies and enhance the redox properties of the material. In a continuous-flow hydrothermal process, a solution containing a cerium precursor and this compound can be rapidly heated to supercritical or subcritical water conditions. Under these conditions, the precursors decompose and nucleate to form manganese-doped CeO₂ nanoparticles. The organic component of the this compound is typically oxidized or washed away during the process, leaving behind a high-purity inorganic nanoparticle. Research into the continuous-flow hydrothermal synthesis of doped nanoparticles has shown that non-equilibrium doping can be achieved, where the initial doping concentration in the nanoparticles is high and then evolves over time. google.comglamour-project.euresearchgate.net

The morphology and dispersion of the resulting manganese-doped CeO₂ nanoparticles are highly dependent on the reaction conditions within the continuous-flow reactor. Key parameters that can be tuned to control the final product include:

Temperature and Pressure: Higher temperatures and pressures generally lead to faster reaction kinetics and can influence the crystallinity and phase of the nanoparticles. In continuous-flow systems, rapid heating to supercritical conditions can promote the formation of ultra-small, highly crystalline nanoparticles. mdpi.com

Residence Time: The time the precursor solution spends in the heated zone of the reactor directly impacts the extent of particle growth. Shorter residence times typically result in smaller nanoparticles. researchgate.net

Precursor Concentration: The concentration of the this compound and the cerium precursor in the feed solution affects the nucleation and growth rates of the nanoparticles, thereby influencing their final size.

pH of the Solution: The pH can influence the surface charge of the forming nanoparticles, which in turn affects their stability against agglomeration. The use of additives to control pH is a common strategy to achieve well-dispersed nanoparticles.

| Parameter | Effect on Nanoparticle Properties |

| Temperature | Influences crystallinity and reaction rate. |

| Pressure | Affects solvent properties and reaction kinetics. |

| Residence Time | Controls the extent of particle growth; shorter times lead to smaller particles. |

| Precursor Concentration | Impacts nucleation and growth rates, affecting final particle size. |

| pH | Affects surface charge and colloidal stability, influencing dispersion. |

Batch Synthesis Approaches for Manganese Oxide Nanoparticles

Batch synthesis methods, particularly thermal decomposition, are widely employed for the production of manganese oxide nanoparticles from this compound and similar carboxylate precursors. This approach involves heating a solution of the manganese precursor in a high-boiling point organic solvent in the presence of stabilizing agents.

The thermal decomposition of this compound typically proceeds via the reduction of the Mn(II) salt to form manganese oxide nanoparticles. The octanoate ligand decomposes and is removed as volatile byproducts. Surfactants, such as oleic acid or oleylamine, are often included in the reaction mixture to control the size and shape of the nanoparticles and to prevent their aggregation. By carefully controlling parameters such as the reaction temperature, heating rate, and the ratio of precursor to surfactant, a variety of manganese oxide phases (e.g., MnO, Mn₃O₄) and morphologies (e.g., spherical, cubic) can be obtained.

| Precursor | Solvent | Surfactant | Temperature (°C) | Resulting Nanoparticle |

| Manganese Acetate | Trioctylamine | Oleic Acid | 320 | Monodispersed MnO nanocrystals |

| Manganese Acetylacetonate | Dibenzyl Ether | Oleylamine | 300 | Rounded octagon MnO nanoparticles |

| Manganese Oleate | Dibenzyl Ether / 1-Octadecene | Not specified | Not specified | ~10 nm MnO nanoparticles |

Preparation of Manganese-Based Catalyst Supports

Manganese oxides are effective catalysts for a range of oxidation reactions. To enhance their stability and provide a high surface area, they are often dispersed on a support material, such as alumina (Al₂O₃) or silica (SiO₂). This compound can be used as a precursor to prepare these supported catalysts via impregnation techniques.

In a typical incipient wetness impregnation process, a porous support material is treated with a solution of this compound in an organic solvent. The volume of the solution is approximately equal to the pore volume of the support, ensuring that the precursor is drawn into the pores via capillary action. After impregnation, the solvent is evaporated, and the support is calcined at a high temperature. During calcination, the this compound decomposes to form manganese oxide nanoparticles dispersed on the surface of the support. The choice of solvent and the calcination conditions are critical in determining the final dispersion and particle size of the manganese oxide, which in turn affect the catalytic activity.

Synthesis of this compound Coordination Complexes

In addition to its role as a precursor for manganese oxides, this compound can also be used in the synthesis of new manganese coordination complexes. In these reactions, the octanoate ligands are displaced by other coordinating ligands to form multinuclear manganese clusters. These complexes are of interest for their magnetic properties and their relevance to the active sites of metalloenzymes.

The synthesis of such complexes often involves the reaction of this compound with a multidentate ligand in a suitable solvent. The reaction conditions, such as temperature and the stoichiometry of the reactants, can be controlled to direct the assembly of specific cluster architectures. For example, the reaction of manganese carboxylates with ligands containing nitrogen and oxygen donor atoms can lead to the formation of well-defined polynuclear manganese complexes. The resulting coordination compounds can feature intricate structures with bridging ligands and various coordination geometries around the manganese centers.

Microwave-Assisted Synthesis of Novel Metal Complexes

Microwave-assisted synthesis has emerged as a powerful and efficient technique for the rapid and controlled production of a wide array of metal complexes, offering significant advantages over conventional heating methods. mdpi.com This approach utilizes microwave energy to directly and uniformly heat the reaction mixture, leading to accelerated reaction rates, often reducing synthesis times from hours or days to mere minutes. mdpi.comnsysu.edu.tw The application of microwave irradiation in the synthesis of manganese complexes has demonstrated considerable promise, yielding novel structures with high purity and often improved yields. mdpi.com

The primary mechanisms behind microwave heating involve dipolar polarization and ionic conduction, where the polar molecules and ions in the reaction medium align with the rapidly oscillating electric field of the microwaves. This generates heat volumetrically and homogeneously, minimizing thermal gradients and enabling precise temperature control. nsysu.edu.tw In the context of this compound synthesis, this method can be employed to facilitate the reaction between a manganese precursor, such as manganese(II) acetate or manganese(II) chloride, and octanoic acid or its corresponding salt. The use of a suitable solvent that efficiently absorbs microwave radiation is crucial for the success of this method.

Research into the microwave-assisted synthesis of various metal-carboxylate systems has provided a framework for its application to this compound. For instance, the rapid synthesis of manganese oxide nanoparticles from manganese precursors under microwave irradiation highlights the utility of this method in creating manganese-based nanomaterials. researchgate.netresearchgate.net Furthermore, the one-step microwave-assisted synthesis of water-soluble manganese-carbon nanodot clusters demonstrates the coordination of manganese ions with carboxylate functional groups on the surface of carbon nanodots, forming stable complexes under microwave conditions. nih.gov These studies suggest that a similar approach could be effectively utilized for the direct synthesis of this compound and its derivatives.

The reaction conditions for the microwave-assisted synthesis of this compound can be systematically optimized to control the product's characteristics. Key parameters that can be varied include the microwave power, reaction temperature, ramp time, and hold time. The choice of solvent and the molar ratio of the manganese precursor to the octanoate ligand also play a significant role in the reaction outcome.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Metal Complexes

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Mechanism | Conduction and convection | Dipolar polarization and ionic conduction |

| Heating Profile | Non-uniform, surface heating | Uniform, volumetric heating |

| Reaction Time | Hours to days | Seconds to minutes |

| Energy Efficiency | Lower | Higher |

| Product Yield | Variable | Often higher |

| Product Purity | May require extensive purification | Often higher purity |

| Side Reactions | More prevalent | Minimized |

Formation of Polynuclear this compound Architectures

The ability of manganese ions to exist in various oxidation states (primarily +2, +3, and +4) and the versatile bridging capabilities of carboxylate ligands like octanoate are key factors in the formation of polynuclear manganese clusters. These clusters, which contain multiple manganese centers bridged by ligands, exhibit a rich structural diversity and are of significant interest for their magnetic, catalytic, and electronic properties. The formation of these architectures is typically achieved through self-assembly processes in solution, where the final structure is dictated by a delicate interplay of reaction conditions.

The synthesis of polynuclear manganese carboxylate clusters often involves the reaction of a simple manganese salt with a carboxylic acid in the presence of a base or the use of a pre-formed manganese carboxylate complex that undergoes further reaction or rearrangement. The final nuclearity and geometry of the cluster are influenced by factors such as the manganese-to-ligand ratio, the presence of ancillary ligands, the solvent system, the reaction temperature, and the pH of the solution.

While specific structural data for polynuclear this compound is not extensively detailed in the cited literature, the principles of formation can be inferred from studies on other manganese carboxylate clusters. For example, research on manganese clusters with other long-chain carboxylates has demonstrated the formation of high-nuclearity species, such as the [Mn30O24(OH)8(O2CCH2C(CH3)3)32(H2O)2(CH3NO2)4] cluster. researchgate.net Similarly, a [Mn16O16(OMe)6(OAc)16(MeOH)3(H2O)3]·6H2O cluster has been synthesized and structurally characterized, showcasing the intricate architectures that can be achieved with manganese and carboxylate ligands. rsc.org These complex structures are often built up from smaller, more fundamental building blocks, such as [Mn4O2] "butterfly" units. ufl.edu

The general synthetic strategies for obtaining polynuclear manganese carboxylates can be summarized as follows:

Direct reaction: A manganese salt (e.g., MnCl2, Mn(NO3)2) is reacted with the carboxylic acid (octanoic acid) in a suitable solvent, often with the addition of a base to deprotonate the acid.

Ligand exchange: A pre-synthesized manganese carboxylate (e.g., manganese acetate) is reacted with an excess of octanoic acid, leading to the exchange of the original carboxylate ligands.

Redox-assisted assembly: Reactions involving manganese precursors in different oxidation states (e.g., a mixture of a Mn(II) salt and KMnO4) can lead to the formation of mixed-valence polynuclear clusters.

Table 2: Examples of Polynuclear Manganese Carboxylate Clusters and their Structural Features

| Compound | Nuclearity | Key Structural Features | Carboxylate Ligand(s) |

|---|---|---|---|

| [Mn16O16(OMe)6(OAc)16(MeOH)3(H2O)3]·6H2O rsc.org | Mn16 | Complex core of Mn(III) and Mn(IV) ions bridged by oxo, methoxo, and acetate groups. | Acetate |

| [Mn30O24(OH)8(O2CCH2C(CH3)3)32(H2O)2(CH3NO2)4] researchgate.net | Mn30 | High-nuclearity mixed-valence cluster with a complex oxo-hydroxo core. | 3,3-Dimethylbutyrate |

Catalytic Applications and Mechanistic Investigations of Manganese Octanoate and Its Derivatives

Oxidation Catalysis

Manganese compounds are known to be effective catalysts in a variety of oxidation reactions, owing to the metal's ability to exist in multiple oxidation states. The following sections delve into specific applications involving manganese-based catalysts, with a focus on mechanistic pathways and the nature of the active catalytic species.

Dehydrogenative Silylation of Alkenes

The dehydrogenative silylation of alkenes is a significant transformation in organic synthesis, providing access to valuable vinyl- and allylsilanes. While research in this area has predominantly focused on manganese(I) complexes, the potential role and behavior of manganese octanoate (B1194180) as a precursor or catalyst are of considerable interest. Studies on related manganese systems have provided deep mechanistic insights that could be relevant.

Mechanistic studies, particularly those involving manganese(I) precatalysts, have indicated that the dehydrogenative silylation of alkenes proceeds through an inner-sphere mechanism. This is supported by experiments where the addition of strong coordinating ligands, such as phosphines, inhibits the reaction, suggesting that a vacant coordination site on the manganese center is necessary for the catalytic cycle to proceed. It is proposed that both the silane and the alkene coordinate directly to the manganese center during the reaction sequence.

Research has identified specific manganese complexes as highly effective precatalysts for this transformation. For instance, the bench-stable alkyl bisphosphine Mn(I) complex, fac-[Mn(dippe)(CO)3(CH2CH2CH3)], has been shown to be a particularly active precatalyst. The catalytic cycle is initiated by the migratory insertion of a carbonyl ligand into the Mn-alkyl bond, which then allows for the activation of the silane. While direct studies on manganese octanoate are not as prevalent, it is plausible that it could serve as a precursor to an active Mn(I) or other oxidation state species under appropriate reaction conditions.

Catalytic Oxidation of Carbon Monoxide and Hydrocarbons

Manganese-based catalysts are also recognized for their utility in the oxidation of carbon monoxide (CO) and various hydrocarbons. These applications are critical for pollution control and the synthesis of valuable chemicals. Manganese oxides, in particular, have been extensively studied, and by extension, manganese carboxylates like this compound are considered as potential precursors for the in-situ generation of catalytically active oxide species.

In the context of environmental catalysis, manganese-containing materials have shown promise for the treatment of diesel exhaust gases. Specifically, they can facilitate the oxidation of harmful components such as carbon monoxide, unburnt hydrocarbons, and soot particulates. Manganese oxides, which can be formed from the thermal decomposition of precursors like this compound, are known to be effective catalysts for the combustion of soot at lower temperatures than would otherwise be required. The performance of these catalysts is often linked to their redox properties and their ability to activate oxygen. While specific data on this compound in this application is limited in publicly available research, the general efficacy of manganese compounds is well-documented.

Role of Manganese Oxide Octahedral Molecular Sieves in Oxidation Activity

Manganese Oxide Octahedral Molecular Sieves (OMS) are notable for their catalytic prowess in oxidation reactions, a capability rooted in their unique structural and electronic properties. These materials are characterized by frameworks of [MnO₆] octahedra that share corners and edges to form tunnel or layered structures of varying sizes. mdpi.comrsc.org The catalytic activity of OMS materials is intrinsically linked to the redox cycling between different manganese oxidation states, primarily Mn²⁺, Mn³⁺, and Mn⁴⁺. mdpi.comacs.orgnih.gov This ability to easily change oxidation states is fundamental to their function as catalysts, particularly in their capacity to store and release oxygen. youtube.com

The structure of these materials, specifically the tunnel size, plays a crucial role in determining their catalytic performance. For instance, in the oxidation of CO and C₃H₆, todorokite-type manganese oxide with a 3x3 tunnel structure (OMS-1) demonstrated higher catalytic activity compared to cryptomelane (2x2 tunnels, OMS-2) and pyrolusite (1x1 tunnels). frontiersin.orgresearchgate.net This superior activity was attributed to its unique tunnel structure, larger specific surface area, and enhanced redox capabilities. frontiersin.orgresearchgate.net The presence of mixed manganese oxidation states, resulting in an average oxidation state of approximately 3.8, creates a unique combination of porosity and semi-conductivity that is central to their catalytic function. mdpi.com The mobility of lattice oxygen and the presence of cation vacancies in the MnO₂ sheets are also influential factors in their catalytic activity. mdpi.comacs.org These properties facilitate electron transfer, which is a critical aspect of their catalytic mechanism. acs.orgnih.gov

General Oxidation Reactions in Organic Synthesis

Manganese complexes, including derivatives of this compound, are versatile catalysts for a wide array of oxidation reactions in organic synthesis, utilizing environmentally benign oxidants like hydrogen peroxide. nih.govrsc.org These catalysts are particularly effective in the selective oxidation of alcohols to aldehydes or ketones. nih.govresearchgate.net For example, a manganese complex with a tetradentate N₄ ligand has been shown to efficiently catalyze the oxidation of secondary alcohols with high product yields. nih.govrsc.org

The mechanism of these oxidation reactions is believed to involve high-valent manganese-oxo intermediates as the active oxidizing species. nih.gov In the case of alcohol oxidation, the process is thought to occur via a hydrogen atom abstraction from the α-C-H bond of the alcohol substrate by an electrophilic Mn-oxo species. rsc.org The presence of a carboxylic acid can facilitate the formation of these high-valent metal-oxo intermediates by promoting the heterolytic O-O bond cleavage of metal-hydroperoxo precursors. nih.gov Manganese-based catalysts have demonstrated high efficiency, with turnover numbers reaching up to 10,000 in the selective oxidation of secondary alcohols to ketones at ambient temperatures. researchgate.net

Reduction Catalysis

Selective Reduction of Esters to Alcohols

The reduction of esters to alcohols is a fundamental transformation in organic synthesis, and manganese-based catalysts have emerged as a sustainable alternative to precious metal catalysts. unl.pt Manganese(I) complexes, in particular, have been developed for the efficient transfer hydrogenation of esters using alcohols like ethanol as the hydrogen source, a process that is both atom-economical and avoids high-pressure hydrogen gas. semanticscholar.orgrsc.org These reactions typically require a manganese(I) catalyst in conjunction with an alkoxide promoter to achieve high yields for a range of ester substrates. semanticscholar.orgrsc.org

Hydrosilylation, another key method for ester reduction, can also be effectively catalyzed by manganese complexes under milder conditions than traditional hydrogenation. unl.pt This method involves the use of silanes as the reducing agent. While early studies with manganese carbonyl acyl complexes resulted in deoxygenation to ethers, more recent systems have achieved selective reduction to alcohols. unl.ptunl.pt The development of manganese catalysts for these transformations is significant as it leverages an earth-abundant metal, offering a more cost-effective and environmentally friendly approach. unl.ptsemanticscholar.org

Application of Manganese N-Heterocyclic Carbene (NHC) Complexes

Manganese complexes incorporating N-Heterocyclic Carbene (NHC) ligands have shown considerable promise in the catalytic reduction of esters. unl.pt The strong σ-donating properties of NHC ligands enhance the catalytic performance of the manganese center. acs.orgresearchgate.netresearchgate.net For instance, the manganese tricarbonyl complex [Mn(bis-NHC)(CO)₃Br] has been identified as an active pre-catalyst for reducing a variety of esters to their corresponding alcohols using silanes like phenylsilane and polymethylhydrosiloxane (PMHS). unl.pt

These Mn-NHC systems have proven to be versatile, catalyzing not only the reduction of esters but also other carbonyl compounds like ketones and aldehydes. researchgate.netresearchgate.net In comparative studies, Mn(I)-bisNHC complexes demonstrated superior catalytic activity for the hydrosilylation of aldehydes and ketones compared to analogous bipyridyl derivatives, underscoring the positive influence of the NHC ligand on catalytic efficiency. researchgate.net The development of these catalysts represents a significant advancement in the field, providing operationally simple methodologies with high tolerance for various functional groups. unl.pt

| Catalyst System | Substrate | Reductant | Product | Yield | Reference |

| [Mn(bis-NHC)(CO)₃Br] | Various Esters | Phenylsilane, PMHS | Corresponding Alcohols | Good to Excellent | unl.pt |

| Mn(I) NHC Complexes | Esters | Silanes | Alcohols | High | researchgate.net |

| Mn(I)-bisNHC Complexes | Aldehydes, Ketones | Phenylsilane | Corresponding Alcohols | High | researchgate.net |

Proposed Mechanistic Intermediates

Understanding the mechanism of manganese-catalyzed ester reduction is crucial for catalyst optimization. For hydrosilylation reactions, in situ examination of the catalytic process using techniques like ⁵⁵Mn NMR spectroscopy has allowed for the detection of Mn(I) intermediate active species. unl.pt In the context of Mn-NHC catalyzed reductions, it is proposed that the reaction can proceed through the formation of Mn(I) hydride species. unl.pt

In the reduction of CO₂, a related transformation, mechanistic studies have identified key intermediates that may offer insight into ester reduction. For example, a one-electron-reduced intermediate, {[Mn⁰(bis-MesNHC)(CO)₃]⁰}, has been isolated and characterized. acs.org Furthermore, stopped-flow infrared spectroscopy has provided evidence for the direct reaction between a doubly reduced intermediate, fac-[Mn(bis-MesNHC)(CO)₃]⁻, and the substrate. acs.org For transfer hydrogenation reactions using ethanol, a proposed mechanism involves the initial formation of a Mn-hydride, which then facilitates the reduction. semanticscholar.org The cycle is believed to be initiated by the reaction of the manganese pre-catalyst with a basic alcohol solution, although the resulting Mn-hydride has proven difficult to isolate. semanticscholar.org

Polymerization and Depolymerization Catalysis

This compound serves as an effective catalyst in the polymer industry, particularly in polymerization reactions. chemelynesppecialities.com It functions by lowering the activation energy, thereby accelerating the transformation of monomers into polymers. chemelynesppecialities.com Its role is significant in the production of materials such as polyethylene and polypropylene, where it helps control the molecular weight and structure of the resulting polymers, which in turn influences their mechanical and thermal properties. chemelynesppecialities.com this compound is also employed in the manufacturing of adhesives and sealants, contributing to the polymerization reactions that form strong bonding agents. chemelynesppecialities.com

Conversely, manganese compounds are also being explored as catalysts for the depolymerization of plastic waste, a critical process for chemical recycling. researchgate.netsemanticscholar.org Commercially available and air-stable manganese compounds have been used to catalyze the reductive depolymerization of various polyesters and polycarbonates into value-added chemicals. researchgate.netsemanticscholar.org These processes utilize reducing agents like boranes and silanes. researchgate.netsemanticscholar.org Notably, catalysts such as Mn(OTf)₂ and Mn₂(CO)₁₀ have demonstrated the ability to maintain excellent activity over several consecutive depolymerization reactions, highlighting their potential for sustainable plastic waste management. semanticscholar.org

Ring-Opening Polymerization (ROP) Initiation Mechanisms

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminus of a polymer chain attacks a cyclic monomer, leading to the formation of a longer polymer. wikipedia.org This process is driven by the relief of bond-angle strain in cyclic monomers, making the enthalpy change for ring-opening negative. wikipedia.orgcmu.ac.th The polymerization can be initiated by various species, including acids, bases, or coordination-insertion type initiators. cmu.ac.th The precise mechanism is highly dependent on the initiator, monomer, and reaction conditions. cmu.ac.th While tin(II) octoate is a widely studied catalyst for the ROP of cyclic esters like lactide, the underlying mechanisms can provide insight into related metal carboxylate systems. researchgate.netacs.org

The coordination-insertion mechanism is a primary pathway for the ROP of cyclic esters catalyzed by metal compounds. cmu.ac.thresearchgate.net This process is generally understood to involve the coordination of the cyclic monomer to the metal center, followed by the insertion of the monomer into a metal-alkoxide bond.

The key steps in this pathway are:

Initiation : The process often begins with the reaction of the metal catalyst with a co-initiator, such as an alcohol (ROH), to form an active metal alkoxide species. acs.org

Coordination : The cyclic monomer, such as a lactone or lactide, coordinates to the manganese center. This is typically achieved through the carbonyl oxygen of the monomer, which activates the ester bond towards nucleophilic attack. libretexts.org

Insertion : The alkoxide group attached to the manganese atom performs a nucleophilic attack on the activated carbonyl carbon of the coordinated monomer. This leads to the cleavage of the acyl-oxygen bond in the cyclic ester and the insertion of the monomer into the manganese-alkoxide bond. cmu.ac.th The polymer chain grows with each successive insertion of a monomer molecule. cmu.ac.th

Propagation : The newly formed alkoxide end of the growing polymer chain remains attached to the metal center, ready to coordinate with and open another cyclic monomer. This "living" polymerization continues as more monomers are added. cmu.ac.th

Termination : The reaction is typically concluded by hydrolysis, which cleaves the metal-oxygen bond and results in a polymer chain with a hydroxyl end group. cmu.ac.th

This mechanism allows for the synthesis of polymers that cannot be easily prepared through other methods, such as polyesters and polyphosphazenes. cmu.ac.th

The activity and selectivity of a catalyst in ring-opening polymerization are crucial for controlling the properties of the resulting polymer. Factors influencing performance include the nature of the metal center, the ligands attached to it, and the reaction conditions. rsc.orgtri.global For manganese-based catalysts, the ability of the manganese ion to coordinate with the monomer and facilitate the insertion step is key to its activity.

The choice of precipitating agent during the synthesis of mixed metal oxide catalysts, which can be formed from precursors like this compound, has been shown to significantly influence catalytic activity. For instance, in the oxidation of propane, iron-manganese oxide catalysts prepared with ammonium hydroxide were found to be more active than those prepared with sodium or potassium carbonate, which was attributed to higher surface area and the formation of more active manganese oxide phases like Mn₂O₃. mdpi.com Similarly, in ROP, the structure and accessibility of the manganese active sites would directly impact the rate of polymerization.

Selectivity in ROP can refer to the preference for a particular type of monomer in a mixture or the control over the polymer's stereochemistry. The design of the catalyst, including the ligands surrounding the manganese center, plays a critical role in determining this selectivity. mdpi.com For example, in Fischer-Tropsch synthesis, a manganese titanate support for a cobalt catalyst demonstrated a significant switch in selectivity from oxygenated products to linear paraffins compared to conventional supports. rsc.org This highlights the profound impact that the manganese environment has on directing reaction pathways, a principle that extends to controlling polymer architecture in ROP.

Hydrogenolysis of Polyesters and Polycarbonates

Manganese-based catalysts have emerged as effective systems for the chemical upcycling of plastic waste through hydrogenolysis. researchgate.netsemanticscholar.org This process involves the catalytic depolymerization of polymers like polyesters and polycarbonates into valuable smaller molecules, such as diols and other useful chemicals. researchgate.netrsc.org The use of earth-abundant and inexpensive metals like manganese offers an economically viable and sustainable alternative to catalysts based on precious metals like ruthenium. researchgate.netrsc.org

The hydrogenolysis of polyesters and polycarbonates catalyzed by manganese complexes represents a promising strategy for chemical recycling. researchgate.net The process breaks down the polymer backbone into its constituent monomers or other valuable chemicals. ucsb.edu For example, an NNC-pincer manganese catalyst has been shown to be effective in these hydrogenation reactions. researchgate.net The mechanism generally involves the activation of hydrogen by the manganese complex to form a manganese-hydride (Mn-H) intermediate. This highly reactive species then facilitates the cleavage of the ester or carbonate linkages within the polymer chain.

This depolymerization is a form of chemical recycling that can handle various types of polyester and polycarbonate waste, converting them into high-purity products under relatively mild conditions. researchgate.netsemanticscholar.org For instance, the hydrogenative depolymerization of poly(bisphenol A carbonate) yields bisphenol A and 1,2-propanediol, which can be reused to synthesize new polymers. nih.gov The effectiveness of the depolymerization and the distribution of the resulting products are influenced by factors such as the catalyst's ligand structure, the solvent used, and the specific reaction conditions. rsc.org

Table 1: Hydrogenative Depolymerization of Polycarbonates in the Presence of Other Polymers

| Entry | Added Polymer | NMR Yield of Bisphenol A (%) | NMR Yield of 1,2-Propanediol (%) |

| 1 | Poly(propylene carbonate) | 91 | 89 |

| 2 | Poly(lactide) (PLA) | >99 | Not Observed |

| 3 | Poly(ethylene terephthalate) (PET) | >99 | Not Applicable |

| 4 | Poly(ϵ-caprolactone) (PCL) | >99 | Not Applicable |

Data sourced from a study on iron-catalyzed depolymerization, demonstrating the feasibility of such reactions in mixed plastic streams, a principle applicable to manganese catalysis. nih.gov

Identifying the catalytically active species is crucial for understanding the reaction mechanism and optimizing catalyst performance. In manganese-catalyzed hydrogenolysis, the active species is often a manganese-hydride complex formed under the reaction conditions. The design of ancillary ligands, such as NHC-based NNC-pincer ligands, is critical for improving the hydride-donor ability of the Mn-H intermediate and reducing steric hindrance, thereby enhancing catalytic efficiency. researchgate.net

Characterization techniques are employed to identify these transient and reactive species. For instance, in the context of oxidation reactions, the reversible dimerization of catalytically active manganese species has been observed. researchgate.net The specific oxidation state of manganese (e.g., Mn(II), Mn(III), Mn(IV)) plays a vital role in its catalytic activity. researchgate.net In manganese oxide systems used for pollutant degradation, surface-adsorbed species and different crystal structures (e.g., α-MnO₂, β-MnO₂, γ-MnO₂) exhibit varying levels of reactivity, underscoring the importance of the catalyst's physical and chemical state. researchgate.netresearchgate.net

Environmental Catalysis for Pollutant Degradation

Manganese-based materials, derivable from precursors like this compound, are recognized as promising catalysts for wastewater treatment and the degradation of environmental pollutants. nih.gov Their effectiveness stems from their natural abundance, unique structural properties, and strong performance in both adsorption and catalytic oxidation. nih.gov Manganese oxides, in particular, are widely used to remove organic pollutants such as phenolic compounds, antibiotics, dyes, and pesticides through advanced oxidation processes (AOPs). researchgate.netscinito.ai

The catalytic mechanism often involves the generation of reactive oxygen species (ROS), such as sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH), which are highly effective in breaking down complex organic molecules. researchgate.net For example, α-MnO₂ has been shown to degrade 88% of diniconazole (DIN) within 22 hours, with SO₄•⁻ and •OH identified as the primary active species. researchgate.net The efficiency of degradation can depend on the specific crystalline phase of the manganese oxide. researchgate.net

Strategic modifications to manganese-based catalysts, such as creating oxygen vacancies or integrating them with porous materials, can significantly enhance their electron-migration efficiency and stability, leading to improved catalytic performance for deep pollutant mineralization. nih.gov These materials demonstrate significant potential for remediating complex pollution and recovering resources. nih.gov

Catalytic Degradation of Organic Pollutants

Manganese oxide-based materials are pivotal in the catalytic degradation of a wide array of organic pollutants found in water and soil, including phenolic compounds, antibiotics, dyes, and pesticides. researchgate.netresearchgate.net Their effectiveness stems from their unique physicochemical properties and the synergistic effects they can exhibit with other materials. researchgate.net

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). Manganese oxides are significant catalysts in these processes. researchgate.net They can activate various oxidizing agents such as peroxymonosulfate (PMS), peroxydisulfate (PDS), and hydrogen peroxide (H₂O₂) to generate reactive species like hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻). researchgate.netresearchgate.netnih.gov These radicals are highly effective in breaking down complex organic molecules into simpler, less harmful substances like CO₂, H₂O, and inorganic ions. researchgate.net

The catalytic performance of manganese oxides in AOPs is influenced by their structural characteristics, including crystal phase and morphology. researchgate.net For instance, different crystallographic forms of MnO₂ (e.g., α, β, γ, δ) exhibit varying levels of catalytic activity. The nanostructure of these oxides, such as nanosheets, nanotubes, and nanowires, also plays a crucial role by providing a larger surface area and more active sites for catalytic reactions. researchgate.net The presence of oxygen vacancies in the manganese oxide structures can also provide active sites for redox reactions. nih.gov

In some AOPs, both radical and non-radical oxidation pathways have been identified. For example, in Mn(III) (oxyhydr)oxide activated systems, PMS can generate both radical species (sulfate and hydroxyl radicals) and non-radical species (singlet oxygen). researchgate.net In contrast, the activation of PDS by certain manganese oxides may favor the formation of singlet oxygen and catalyst surface-activated complexes to degrade organic pollutants. researchgate.net

The transformation of organic pollutants by manganese oxide catalysts generally involves a series of oxidation-reduction reactions. The mechanism often begins with the adsorption of the pollutant molecule onto the surface of the manganese oxide catalyst. rsc.org Following adsorption, the pollutant can be oxidized through several pathways.

One primary mechanism involves the direct oxidation of the organic compound by the manganese oxide itself, where the manganese cation is reduced (e.g., Mn(IV) to Mn(III) or Mn(II)). rsc.org The rate of this oxidation is dependent on factors such as the average oxidation state of the manganese, the redox potential, and the specific surface area of the oxide. rsc.org

In the presence of an oxidant in AOPs, the manganese oxide catalyst facilitates the generation of highly reactive radicals. These free radicals then attack the organic pollutant molecules. researchgate.net For instance, with phenolic compounds, hydroxyl radicals can lead to ring dissociation and substitution or addition reactions, forming various intermediate products which are eventually mineralized to carbon dioxide and water. researchgate.net

Adsorption: The organic pollutant adsorbs onto the surface of the manganese oxide catalyst.

Activation: The catalyst activates an oxidizing agent (like PMS or H₂O₂) to produce free radicals (e.g., •OH, SO₄•⁻).

Degradation: The generated radicals attack and break down the organic pollutant into smaller, less toxic molecules.

Mineralization: Further oxidation leads to the complete mineralization of the intermediates into CO₂, H₂O, and inorganic ions. researchgate.net

The efficiency of this transformation is influenced by solution conditions such as pH and the presence of other ions. rsc.org

Selective Catalytic Reduction (SCR) of Nitrogen Oxides

Manganese oxide-based catalysts are extensively studied for the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (NH₃), particularly at low temperatures (below 250 °C). skku.edu The variable valence states and excellent redox properties of manganese make its oxides highly active for this application. skku.edu

Developing catalysts that are effective at low temperatures is a significant challenge in NOx emission control. skku.eduresearchgate.net Manganese-based catalysts have shown superior performance for low-temperature SCR. skku.edursc.orgrsc.org The catalytic activity is influenced by several factors, including the oxidation state of manganese, the crystalline structure, specific surface area, and morphology of the catalyst. skku.edu

Active MnOx catalysts often have a high surface area and an abundance of Mn⁴⁺ species and surface oxygen. skku.edu Amorphous phases of Mn₂O₃ and Mn₃O₄ have been found to be particularly active at low temperatures. skku.edu The reaction mechanism for NH₃-SCR over manganese oxides can proceed through both the Langmuir-Hinshelwood and Eley-Rideal mechanisms. rsc.org

Table 1: Performance of Various Manganese Oxide Catalysts in Low-Temperature NH₃-SCR

| Catalyst | Preparation Method | Optimal Temperature Range (°C) | NOx Conversion (%) | Reference |

|---|---|---|---|---|

| MnOx (precipitated with Na₂CO₃) | Precipitation | 100-200 | >90 | skku.edu |

| Mn-Ce/CeAPSO-34 | Hydrothermal & Ethanol Dispersion | 160-240 | ~100 | researchgate.net |

| Mn-based mixed oxides | Sol-gel | 80-220 | >90 | researchgate.net |

The performance of manganese-based SCR catalysts can be significantly enhanced by the addition of co-promoters, with cerium being a particularly effective one. nih.govresearchgate.netnih.gov The combination of manganese and cerium oxides often results in a synergistic effect that improves catalytic activity, N₂ selectivity, and resistance to SO₂ and H₂O poisoning. researchgate.net

The synergy between manganese and cerium is attributed to several factors:

Enhanced Redox Properties: The formation of a Ce-Mn solid solution can modulate the valence states of both cerium and manganese, leading to improved redox capabilities. nih.gov

Increased Oxygen Vacancies: The interaction between ceria and manganese oxides can generate more oxygen vacancies, which act as active sites for the catalytic reactions. nih.gov

Improved NH₃ Adsorption: The presence of cerium can enhance the adsorption of ammonia on the catalyst surface. researchgate.net

Protection of Active Sites: Cerium can preferentially react with SO₂, thereby protecting the active manganese sites from deactivation. researchgate.net

Research has shown that Mn-Ce mixed oxide catalysts can achieve nearly 100% NOx conversion in a wide temperature window. researchgate.net The optimal Ce/Mn ratio is crucial for maximizing the catalytic performance. nih.gov

Catalytic Combustion of Volatile Organic Compounds (VOCs)

Manganese oxides are also effective catalysts for the total oxidation of volatile organic compounds (VOCs), which are significant air pollutants. researchgate.netnih.gov Catalytic combustion is an attractive method for VOC abatement due to its high efficiency and lower energy consumption compared to thermal incineration. researchgate.net

The catalytic activity of manganese oxides in VOC combustion is linked to their oxygen mobility and the presence of different manganese oxidation states (e.g., Mn³⁺, Mn⁴⁺). researchgate.net The sequence of catalytic activity for different manganese oxides has been reported as Mn₃O₄ > Mn₂O₃ > MnO₂. researchgate.net This is correlated with the mobility of oxygen on the catalyst surface.

The performance of manganese oxide catalysts can be further improved by supporting them on various materials or by adding promoters. For instance, platinum supported on MnO₂ nanospheres has shown high efficiency for toluene combustion, achieving complete conversion at a low temperature of 205 °C. nih.govsemanticscholar.org The mechanism for VOC oxidation over these catalysts often follows the Mars-van Krevelen model, where the VOC is first adsorbed on the catalyst surface and then oxidized by lattice oxygen from the manganese oxide. The reduced catalyst is subsequently re-oxidized by gas-phase oxygen. nih.govsemanticscholar.org

Table 2: Catalytic Performance of Manganese-Based Catalysts in VOC Combustion

| Catalyst | Target VOC | T₉₀ (°C) (Temperature for 90% conversion) | Key Findings | Reference |

|---|---|---|---|---|

| Mn₃O₄ | Benzene, Toluene | ~220-250 | Highest activity among Mn₃O₄, Mn₂O₃, and MnO₂. | researchgate.net |

| Pt/MnO₂-s-WI | Toluene | 205 | High activity and stability due to nanosphere morphology and good Pt dispersion. | nih.govsemanticscholar.org |

| Ce₀.₂₅Mn₀.₇₅Oₓ | Propane | ~400 | Most active among Ce-Mn mixed oxides for propane oxidation. | mdpi.com |

Computational and Theoretical Studies of Catalytic Mechanisms

Computational and theoretical chemistry have emerged as indispensable tools for unraveling the intricate mechanisms of manganese-catalyzed reactions. These in silico approaches provide a molecular-level understanding of reaction pathways, transition states, and the electronic properties of catalysts, which are often challenging to probe experimentally. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles and findings from studies on closely related manganese carboxylates, such as manganese acetate, offer significant insights into its expected catalytic behavior. The longer alkyl chain of the octanoate ligand is generally considered to primarily influence solubility and steric factors, while the fundamental electronic interactions at the manganese center, which govern the catalytic activity, are expected to be analogous to those in other manganese carboxylate complexes.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a cornerstone for elucidating the complex reaction pathways of manganese-catalyzed processes. By calculating the electronic structure and energies of reactants, intermediates, and products, DFT allows researchers to map out the most plausible mechanistic steps.

In the context of oxidation reactions, where manganese carboxylates are frequently employed, DFT studies have been instrumental in understanding the coordination environment of the manganese catalyst. For instance, in the oxidation of p-xylene, a process where manganese acetate is a key catalyst component, DFT calculations have been used to determine the stability of various Mn(II) and Mn(III) coordination complexes in the reaction medium. These studies have shown that the Gibbs free energy of the manganese complexes varies significantly with the ligands in the inner coordination sphere, providing a thermodynamic basis for the catalyst's speciation during the reaction rsc.org.

DFT can also be used to investigate the elementary steps of a catalytic cycle, such as substrate activation, bond cleavage, and product formation. For example, in manganese-catalyzed C-H amination reactions, DFT studies have suggested that the C-H cleavage can proceed via a hydride transfer mechanism rather than a hydrogen atom transfer, explaining the observed selectivity for electron-rich C-H bonds acs.org. Furthermore, DFT calculations have been employed to explore the mechanism of dioxygen activation by manganese complexes, a crucial step in many oxidation reactions. These studies provide insights into the formation of reactive manganese-oxo and manganese-peroxo species nih.gov.

The general approach for elucidating reaction pathways using DFT involves:

Geometry Optimization: Determining the lowest energy structures of all species involved in the proposed catalytic cycle.

Frequency Calculations: Confirming that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and calculating thermodynamic properties.

Reaction Coordinate Scanning: Systematically changing the geometry along a presumed reaction coordinate to locate transition states.

While direct DFT studies on this compound are sparse, the principles derived from studies on other manganese complexes are highly applicable. The octanoate ligand, being a carboxylate, would be expected to participate in similar coordination modes (monodentate, bidentate) as acetate, with the catalytic cycle being dictated by the accessible oxidation states of the manganese center and the nature of the substrate.

Modeling of Transition States and Energetic Profiles

The process of modeling transition states typically involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state relative to the reactants determines the activation energy, which is a key factor in the reaction rate. By calculating the energies of all intermediates and transition states, a complete energetic profile, or reaction coordinate diagram, can be constructed.

Computational studies on manganese-catalyzed hydrogenation reactions have successfully used DFT to rationalize and predict enantioselectivities by modeling the transition states of the stereodetermining step researchgate.net. The energy differences between the transition states leading to the different stereoisomers can be correlated with the experimentally observed enantiomeric excess.

The table below illustrates a hypothetical energetic profile for a manganese-catalyzed oxidation reaction, based on typical values found in DFT studies of manganese catalysts.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Reactant Complex | Mn(II)-complex + Substrate | 0.0 |

| Transition State 1 (TS1) | [Substrate-Mn(II)-Oxidant]‡ | +15.2 |

| Intermediate 1 | Mn(IV)-oxo Intermediate | -5.7 |

| Transition State 2 (TS2) | [Product-Mn(II)]‡ | +10.8 |

| Product Complex | Mn(II)-complex + Product | -20.5 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Prediction of Catalytic Performance and Active Site Properties

Computational studies can go beyond mechanistic elucidation and be used to predict the catalytic performance of new or modified catalysts. By systematically changing the ligands or the structure of the catalyst in silico, researchers can screen for candidates with improved activity, selectivity, or stability.

The properties of the active site, such as the charge on the manganese atom, its spin state, and the coordination geometry, are crucial for catalytic activity. DFT calculations can provide detailed information about these properties. For example, Mulliken spin density analysis can reveal the distribution of unpaired electrons in manganese intermediates, which is important for understanding their reactivity in radical-based reactions acs.org.

In the context of manganese-catalyzed C-H oxidation, DFT studies have shown that both Mn(V)=O and Mn(V)-OH species can be potent H-atom abstractors, and the relative energies of different spin states (singlet, triplet, quintet) can significantly influence the reaction barrier researchgate.net.

Computational modeling can also be used to understand the role of promoters and co-catalysts. For instance, in Fischer-Tropsch synthesis using CoMnOx catalysts, DFT simulations have indicated that MnO acts as a reservoir for hydrogen atoms, which hinders chain termination and thus enhances the selectivity towards long-chain hydrocarbons chemrxiv.orgresearchgate.net.

For this compound, computational screening could be employed to:

Investigate the effect of substituting the octanoate ligand with other carboxylates to tune the catalyst's electronic and steric properties.

Model the interaction of the catalyst with different substrates to predict its substrate scope and selectivity.

Simulate the catalyst's behavior under different reaction conditions (temperature, pressure, solvent) to optimize its performance.

By providing a detailed understanding of the structure-activity relationships, computational and theoretical studies serve as a powerful guide for the rational design of more efficient manganese-based catalysts.

Coordination Chemistry and Structural Characterization of Manganese Octanoate Complexes

Ligand-Based Complex Formation

The formation of manganese octanoate (B1194180) complexes is fundamentally a process of ligand substitution or addition, where the manganese ion acts as a Lewis acid, accepting electron pairs from Lewis basic ligands. The nature of the resulting complex is heavily influenced by the steric and electronic properties of the incoming ligands.

Amine ligands, which contain at least one nitrogen donor atom, readily form stable complexes with manganese centers. While specific research on the interaction between manganese octanoate and 2-aminobenzonitrile (B23959) is not extensively detailed in the provided literature, the principles of coordination with N-donor ligands are well-established for manganese complexes. researchgate.netrsc.org Ligands such as 2-aminobenzonitrile can coordinate to a manganese(II) or manganese(III) center, displacing the octanoate ligands or adding to the coordination sphere.

In a typical reaction, the nitrogen atom of the amine group would donate its lone pair of electrons to an empty d-orbital of the manganese ion. The formation of such complexes can lead to the creation of mononuclear or polynuclear structures, depending on the reaction conditions and the ligand-to-metal ratio. researchgate.netnih.gov For instance, tridentate amine-phenolato type ligands are known to form stable manganese complexes with distorted octahedral geometries. researchgate.net The coordination of amine ligands significantly influences the electronic environment of the manganese center, which in turn affects its redox properties and spectroscopic signatures. rsc.org

The octanoate ligand, as a carboxylate, can coordinate to the manganese center in several distinct modes. The most common are monodentate, where only one oxygen atom of the carboxylate group binds to the metal, and bidentate, where both oxygen atoms coordinate to the same metal center. frontiersin.orgmdpi.com The bidentate mode can be further classified as chelating (binding to a single metal center) or bridging (linking two different metal centers).

The specific coordination mode adopted is influenced by factors such as the nature of other ligands in the coordination sphere, the oxidation state of the manganese, and the crystal packing forces. researchgate.net For example, in many manganese carboxylate complexes, a combination of coordination modes is observed within the same structure. mdpi.com The difference between the asymmetric and symmetric stretching frequencies of the carboxylate group in Fourier-transform infrared (FT-IR) spectroscopy can be a useful diagnostic tool to infer the coordination mode. A large separation often suggests monodentate coordination, whereas a smaller separation is indicative of bidentate or bridging modes. frontiersin.orgnih.gov

| Coordination Mode | Description | Typical Spectroscopic Indication (FT-IR) |

|---|---|---|

| Monodentate | One oxygen atom of the carboxylate group is bonded to the manganese center. | Large separation (Δν > 200 cm⁻¹) between asymmetric (νasymm) and symmetric (νsymm) COO⁻ stretches. frontiersin.org |

| Bidentate (Chelating) | Both oxygen atoms of the carboxylate group are bonded to the same manganese center. | Small separation (Δν < 150 cm⁻¹) between νasymm and νsymm COO⁻ stretches. |

| Bidentate (Bridging) | The carboxylate group links two different manganese centers. | Separation between νasymm and νsymm COO⁻ stretches is often intermediate between monodentate and chelating modes. |

Electronic Structure and Redox Properties of Manganese Centers

The electronic properties of manganese are central to its role in both synthetic chemistry and biological systems. The ability of manganese to exist in multiple stable oxidation states allows it to participate in a wide range of redox reactions. nih.gov

Manganese can exhibit a variety of oxidation states in its complexes, ranging from +2 to +7. sserc.org.uk In the context of this compound and its derivatives, the most commonly encountered oxidation states are Mn(II) and Mn(III). nih.gov The Mn(II) state has a d⁵ electronic configuration, which is a high-spin state with five unpaired electrons, making its complexes paramagnetic. mdpi.com The Mn(III) state has a d⁴ configuration. The relative stability of these oxidation states can be tuned by the coordination environment. For example, ligands that are strong sigma donors, such as the deprotonated amido groups, tend to stabilize higher oxidation states like Mn(III). researchgate.net The interconversion between Mn(II) and Mn(III) is a key feature of manganese redox chemistry and is often accessible through electrochemical or chemical means. nih.govmdpi.com

| Oxidation State | d-Electron Configuration | Common Spin State | Typical Color of Aqua Ion |

|---|---|---|---|

| Mn(II) | d⁵ | High-spin | Very pale pink docbrown.info |

| Mn(III) | d⁴ | High-spin | Red-brown docbrown.info |

| Mn(IV) | d³ | - | Brown/Black (as MnO₂) docbrown.info |

| Mn(VII) | d⁰ | - | Deep purple (as MnO₄⁻) docbrown.info |

A variety of spectroscopic techniques are employed to investigate the electronic structure of manganese centers in complexes.

UV-Visible Spectroscopy: The absorption of light in the ultraviolet and visible regions corresponds to electronic transitions. For manganese complexes, these are typically d-d transitions or charge-transfer bands. docbrown.info Because the high-spin d⁵ Mn(II) ion has transitions that are both spin- and Laporte-forbidden, its complexes are typically very pale in color. nih.govdocbrown.info Mn(III) complexes, however, often exhibit more intense colors due to allowed d-d transitions. docbrown.info

X-ray Absorption Spectroscopy (XAS): This is a powerful technique for probing the oxidation state and local coordination environment of the manganese atom. arxiv.org The energy of the X-ray absorption edge (e.g., the Mn K-edge) is sensitive to the oxidation state of the manganese; a higher oxidation state generally corresponds to a higher edge energy. acs.orgosti.gov The pre-edge features in K-edge XAS can provide detailed information about the geometry and electronic structure of the metal site. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), this technique is applicable to paramagnetic species, such as Mn(II) (d⁵) and Mn(IV) (d³). The EPR spectrum is sensitive to the number of unpaired electrons (the spin state) and the symmetry of the metal's environment. rsc.org It is particularly useful for characterizing the Mn(II) state, which often shows a characteristic six-line hyperfine splitting pattern due to the interaction of the electron spin with the ⁵⁵Mn nucleus (I = 5/2). ufl.edu

Intermolecular Interactions and Bioinorganic Research Applications

Beyond the primary coordination sphere, intermolecular interactions such as hydrogen bonding and π-π stacking can play a crucial role in organizing this compound complexes into supramolecular assemblies. mdpi.comrsc.org The long alkyl chains of the octanoate ligands can lead to significant van der Waals interactions, influencing the packing of the molecules in the solid state and their solubility in nonpolar solvents.

In the field of bioinorganic chemistry, manganese complexes are studied extensively as models for the active sites of metalloenzymes. ufl.edu Manganese is an essential element involved in processes like photosynthesis (in the oxygen-evolving complex) and the detoxification of reactive oxygen species (in manganese superoxide (B77818) dismutase). ufl.eduresearchgate.net Synthetic manganese complexes, including those derived from carboxylates like octanoate, are used to mimic the structure and function of these active sites. The redox properties of the Mn(II)/Mn(III) couple are particularly relevant in this context, as many enzymatic reactions involve electron transfer. mdpi.comnih.gov Furthermore, the paramagnetic properties of Mn(II) complexes have led to their investigation as potential contrast agents for magnetic resonance imaging (MRI). nih.govmdpi.com

DNA-Binding Properties of this compound Complexes

The interaction of metal complexes with DNA is a critical area of study, with implications for the development of therapeutic agents. nih.govrsc.org While direct studies on this compound are limited, the binding of manganese(II) ions and their complexes to DNA has been investigated, providing a framework for understanding how a this compound complex might behave.

Generally, metal complexes can bind to DNA through several mechanisms, including electrostatic interactions, groove binding, and intercalation. rsc.org For a this compound complex, electrostatic interactions with the negatively charged phosphate (B84403) backbone are likely. The long alkyl chains of the octanoate ligands might favor interactions with the hydrophobic regions of the DNA grooves. Intercalation, where the complex inserts itself between the base pairs of the DNA, is less likely for a simple this compound complex unless it is part of a larger, planar ligand system.

The binding of manganese complexes to DNA can be studied using various spectroscopic techniques. These methods can provide insights into the binding mode and the strength of the interaction.

Table 1: Techniques for Studying Metal Complex-DNA Interactions

| Technique | Information Provided |

| UV-Visible Spectroscopy | Changes in the absorption spectrum of the complex or DNA upon binding can indicate the mode of interaction (e.g., hypochromism and red-shift for intercalation). |

| Fluorescence Spectroscopy | Quenching or enhancement of fluorescence of the complex or a DNA-bound probe can be used to determine binding constants. |

| Circular Dichroism (CD) Spectroscopy | Changes in the CD spectrum of DNA upon binding can reveal conformational changes in the DNA helix. |

| Electron Paramagnetic Resonance (EPR) | For paramagnetic metal ions like Mn(II), EPR can provide direct evidence of binding and information about the coordination environment of the metal ion. nih.gov |

| Viscometry | An increase in the viscosity of a DNA solution upon addition of a complex is a strong indicator of intercalative binding. |

Radical Scavenging and Antioxidant Activities of Manganese Complexes

Manganese is an essential trace element that plays a crucial role in biological antioxidant defense systems, most notably as a cofactor in the enzyme manganese superoxide dismutase (MnSOD). nih.gov This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. Inspired by this natural system, numerous synthetic manganese complexes have been developed and studied for their radical scavenging and antioxidant properties.

The antioxidant activity of manganese(II) ions is attributed to their ability to participate in redox reactions, effectively quenching reactive oxygen species (ROS). nih.gov The mechanism often involves the oxidation of Mn(II) to Mn(III) by a radical species. nih.gov Carboxylate ligands, such as octanoate, can modulate the redox potential of the Mn(II)/Mn(III) couple, thereby influencing the antioxidant efficacy of the complex. The presence of these ligands can also enhance the stability and solubility of the manganese ion in relevant biological media. nih.gov

Studies on various manganese carboxylate complexes have demonstrated their potential as antioxidants. nih.gov The general mechanism for the scavenging of peroxyl radicals (ROO•) by Mn(II) can be represented as:

ROO• + Mn(II) + H⁺ → ROOH + Mn(III) nih.gov

The effectiveness of a manganese complex as an antioxidant can be evaluated using several in vitro assays that measure its ability to scavenge different types of free radicals.

Table 2: Common Assays for Evaluating Antioxidant Activity

| Assay | Principle |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that is monitored spectrophotometrically. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | Similar to the DPPH assay, this method involves the reduction of the pre-formed ABTS radical cation, leading to a loss of color. |

| Superoxide Dismutase (SOD) Mimic Activity | Assesses the ability of a complex to catalyze the dismutation of the superoxide radical, often generated photochemically or enzymatically. |

| Lipid Peroxidation Inhibition Assay | Measures the ability of an antioxidant to inhibit the oxidative degradation of lipids, a key process in cellular damage. nih.gov |

Advanced Spectroscopic and Analytical Techniques for Manganese Octanoate Research

Vibrational Spectroscopy for Molecular Structure Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for characterizing metal carboxylates like manganese octanoate (B1194180). The infrared spectrum of a carboxylic acid is distinguished by a sharp carbonyl (C=O) stretching band between 1680 and 1725 cm⁻¹ and a broad O-H stretching band from 2500 to 3000 cm⁻¹. wikipedia.org Upon formation of a metal carboxylate, the carboxylic acid's C=O stretching peak disappears and is replaced by two new strong bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). spectroscopyonline.com These bands are crucial for identifying the coordination mode of the carboxylate ligand to the manganese ion.

The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group are sensitive to the nature of the metal ion. spectroscopyonline.comresearchgate.net For manganese carboxylates, the symmetric stretching vibration is typically observed in the range of 1421 to 1432 cm⁻¹. researchgate.net The separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bidentate bridging).

In addition to the carboxylate stretches, the FTIR spectrum of manganese octanoate will also exhibit characteristic bands for the C-H stretching and bending vibrations of the octanoate alkyl chain. The Mn-O vibrations are also present but typically occur at lower frequencies, often below the range of standard mid-IR spectrometers. spectroscopyonline.comnih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in this compound Analysis |

|---|---|---|

| Asymmetric COO⁻ Stretch (νₐₛ) | 1540 - 1650 | Indicates the formation of the carboxylate salt and is sensitive to the coordination environment. |

| Symmetric COO⁻ Stretch (νₛ) | 1360 - 1450 | Used in conjunction with νₐₛ to determine the coordination mode of the carboxylate ligand. |

| C-H Stretches (alkyl chain) | 2800 - 3000 | Confirms the presence of the octanoate's hydrocarbon tail. |

| Mn-O Stretch | < 700 | Provides direct information about the manganese-oxygen bond, though may be outside the standard mid-IR range. nih.gov |

Raman Spectroscopy: Application to Manganese Oxides and Complexes

Raman spectroscopy serves as a valuable complementary technique to FTIR for the analysis of this compound. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for probing the non-polar C-C backbone of the octanoate ligand and the Mn-O bonds. researchgate.net This technique allows for the differentiation of carbon chain lengths in metal carboxylates through the C-C stretching region (1040–1120 cm⁻¹). researchgate.net

In the broader context of manganese compounds, Raman spectroscopy has been extensively used to characterize manganese oxides. researchgate.netrruff.infonsf.gov These studies are relevant as this compound can be a precursor for the formation of manganese oxide nanoparticles. The Raman spectra of manganese oxides exhibit characteristic bands corresponding to the stretching and bending modes of MnO₆ octahedra. nsf.gov For instance, prominent Raman bands for various manganese oxides are typically observed near 490 and 625 cm⁻¹. researchgate.net The position of the highest frequency Raman mode can be correlated with the fraction of Mn³⁺ in the octahedral sites. rruff.infonsf.gov Although the Raman spectrum of pure this compound will be dominated by the vibrations of the organic ligand, understanding the Raman signatures of potential manganese oxide byproducts is crucial in quality control and degradation studies.

| Compound Type | Wavenumber Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Metal Carboxylates | 1040 - 1120 | C-C stretching (alkyl chain) researchgate.net |

| Manganese Oxides | ~490 and ~625 | General Mn-O vibrations researchgate.net |

| 630 - 665 | Correlated with Mn³⁺ fraction in octahedral sites nsf.gov |

Electronic Spectroscopy for Electronic State Determination

Electronic spectroscopy techniques are instrumental in probing the electronic structure of the manganese center in this compound, providing information on its oxidation state and coordination environment.

UV-Visible Absorption Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy investigates the electronic transitions between molecular orbitals. For manganese(II) compounds like this compound, the d-d electronic transitions are typically weak because they are both spin-forbidden and Laporte-forbidden. researchgate.net As a result, solutions of Mn(II) complexes are often pale pink. docbrown.info The absorption spectrum of Mn(II) complexes can show a series of weak absorption bands in the visible region. researchgate.netdocbrown.info

The UV-Vis spectrum of this compound can be influenced by charge transfer transitions, which are generally more intense than d-d transitions. These can occur from the ligand-based orbitals to the metal d-orbitals (LMCT) or vice versa (MLCT). The presence of impurities or different manganese oxidation states (e.g., Mn³⁺) would significantly alter the UV-Vis spectrum, as Mn³⁺ complexes typically exhibit more intense and differently positioned absorption bands. docbrown.info UV-Vis spectroscopy can also be used for the quantitative determination of manganese concentration, often after complexation with a strongly absorbing chelating agent to enhance sensitivity. niscpr.res.inillinois.edu

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the oxidation state and local coordination environment of the manganese atom in this compound. nih.govnih.gov The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state of the manganese. nih.govresearchgate.net The energy of the absorption edge shifts to higher values with an increasing oxidation state. The pre-edge features in the XANES spectrum can provide information about the geometry of the manganese site.

Extended X-ray Absorption Fine Structure (EXAFS) analysis, which examines the oscillations past the absorption edge, can provide quantitative information about the number and type of neighboring atoms and their distances from the manganese center.

X-ray Emission Spectroscopy (XES) is a complementary technique to XAS. The Kβ emission line is sensitive to the spin state of the manganese atom. The valence-to-core (VtC) region of the XES spectrum provides information about the molecular orbitals and is sensitive to the nature of the coordinating ligands. Together, XAS and XES provide a comprehensive picture of the electronic and geometric structure of the manganese center in this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structure and dynamics of molecules. However, for paramagnetic compounds like manganese(II) octanoate, NMR studies are challenging. The unpaired electrons of the Mn(II) center cause significant broadening and shifting of the NMR signals of the nearby nuclei. huji.ac.ilresearchgate.net This paramagnetic relaxation enhancement (PRE) can make the signals of protons close to the manganese ion too broad to be detected. researchgate.net

Despite these challenges, NMR can still provide valuable information. The observation of broadened and shifted resonances for the octanoate ligand can confirm its coordination to the manganese center. researchgate.net The magnitude of the paramagnetic shifts and the degree of line broadening are dependent on the distance of the nuclei from the paramagnetic center. In some cases, specialized NMR techniques and theoretical calculations can be used to extract structural information from these paramagnetically affected spectra. tamu.edu Due to the paramagnetic nature of Mn(II), direct observation of the ⁵⁵Mn nucleus is generally not feasible in high-resolution NMR. huji.ac.il

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray Diffraction (XRD) is an indispensable tool for the structural analysis of crystalline materials. It provides fundamental information about the atomic arrangement, crystal structure, and phase composition of a sample.

While a single crystal of this compound itself may be challenging to grow, its derivatives or complexes with other ligands can often be crystallized. The resulting structural data provides invaluable insights that can be correlated with spectroscopic observations and theoretical calculations to build a comprehensive understanding of its chemical behavior.

Powder X-ray Diffraction (PXRD) is routinely used to identify the crystalline phases present in a bulk sample. This is particularly relevant when this compound is used as a precursor in the synthesis of manganese-containing materials, such as manganese oxides. beilstein-journals.org During thermal decomposition or reaction, this compound will transform into various manganese oxide phases (e.g., MnO, Mn₂O₃, Mn₃O₄). uitm.edu.myresearchgate.net PXRD allows for the tracking of these phase transformations as a function of temperature or reaction time. beilstein-journals.org

Each crystalline phase has a unique diffraction pattern, which acts as a fingerprint. By comparing the experimental XRD pattern of a sample to reference patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD), the constituent phases can be identified. researchgate.netrsc.org For example, XRD analysis can distinguish between different manganese oxide polymorphs, such as the cubic MnO phase, the tetragonal Mn₃O₄ phase, and the monoclinic Mn₅O₈ phase. beilstein-journals.org This technique is essential for quality control and for understanding the relationship between synthesis conditions and the final material properties. beilstein-journals.orguitm.edu.my

Table 1: Representative Manganese Oxide Phases and their Crystal Systems Identifiable by XRD

| Compound Name | Chemical Formula | Crystal System |

| Manganosite | MnO | Cubic |

| Hausmannite | Mn₃O₄ | Tetragonal |

| Bixbyite | α-Mn₂O₃ | Cubic |

| Pyrolusite | β-MnO₂ | Tetragonal |

| Partridgite | γ-Mn₂O₃ | Orthorhombic |

Other Advanced Characterization Methods

Beyond NMR and XRD, other advanced techniques provide further specialized information about the electronic structure and surface chemistry of this compound and its derivatives.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. nih.govrjpn.org Since the manganese(II) ion in this compound has a high-spin d⁵ electron configuration (five unpaired electrons), it is strongly EPR active. nih.gov

The EPR spectrum of Mn(II) complexes is typically characterized by a central resonance around g ≈ 2.0. nih.govresearchgate.net A key feature is the hyperfine splitting pattern that arises from the interaction of the unpaired electrons with the ⁵⁵Mn nucleus (which has a nuclear spin I = 5/2). This interaction splits the main EPR signal into a characteristic six-line pattern. nih.govresearchgate.net The magnitude of this hyperfine splitting and the precise g-value are sensitive to the coordination environment of the Mn(II) ion, including the type of coordinating atoms and the symmetry of the complex. Therefore, EPR spectroscopy can be used to probe the local structure around the manganese center in this compound and to detect changes in its coordination sphere during reactions. rsc.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the chemical (oxidation) state of elements within the top few nanometers of a material's surface. nih.gov This is highly relevant for studying catalysts, electrodes, or materials where surface reactions are important.

For manganese-containing compounds, XPS can definitively distinguish between different oxidation states such as Mn(II), Mn(III), and Mn(IV). nih.goviaea.org This analysis is performed by examining the binding energies and characteristic shapes of the manganese core level photoemission peaks, particularly the Mn 2p and Mn 3s regions. iaea.orgthermofisher.com

Mn 2p Spectrum : The binding energy of the Mn 2p₃/₂ peak shifts to higher values as the oxidation state of manganese increases. Additionally, the peak shape and the presence of satellite features can help identify specific oxides like MnO, which shows a characteristic satellite feature not present in Mn₂O₃ or MnO₂. thermofisher.com